N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQCFOFULCKIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a fluoropyrimidine moiety, which is known for its biological activity, particularly in the fields of oncology and infectious diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The fluoropyrimidine component is recognized for inhibiting certain enzymes and disrupting nucleic acid functions, which can lead to therapeutic effects against various diseases. The piperidine ring enhances binding affinity to receptors, further contributing to the compound's efficacy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that derivatives of fluoropyrimidine compounds can inhibit bacterial growth effectively. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
- Anticancer Properties : The compound's ability to interact with cellular targets may also extend to cancer treatment. Studies indicate that similar piperidine derivatives have been investigated for their potential to induce apoptosis in cancer cells and inhibit tumor growth.
Antibacterial Evaluation
A recent study evaluated various derivatives based on the piperidine scaffold, highlighting their antibacterial properties. The findings indicated that compounds with the fluoropyrimidine moiety displayed significant antibacterial activity compared to standard antibiotics. Notably, one derivative exhibited an 8-fold stronger inhibitory effect than linezolid, a commonly used antibiotic .
| Compound | MIC (µg/mL) | Biofilm Inhibition (MBIC) |
|---|---|---|
| Compound 7j | 0.25 | 0.5 |
| Linezolid | 2.0 | Not reported |
Anticancer Activity
In another study focused on the anticancer potential of piperidine derivatives, compounds similar to this compound were shown to inhibit cancer cell proliferation in vitro. The mechanism involved the induction of cell cycle arrest and apoptosis in various cancer cell lines.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Fluoropyrimidine Derivative : This step often requires reagents like Selectfluor or N-fluorobenzenesulfonimide.
- Coupling with Piperidine : The fluoropyrimidine intermediate is then reacted with a piperidine derivative under basic conditions using solvents such as dimethylformamide (DMF).
- Final Modification : The final compound is obtained through specific reaction conditions that optimize yield and purity.
Comparison with Similar Compounds
Research Findings and Trends
- Metabolic Stability: Fluorinated pyrimidines (target compound, ) resist oxidative metabolism better than non-halogenated analogs, extending half-life .
- Selectivity : Piperidine-based scaffolds (target compound) show reduced off-target effects compared to piperazine derivatives () in kinase assays, likely due to conformational constraints .
- Solubility : Sulfonamide-containing compounds (target, ) exhibit moderate aqueous solubility, whereas trifluoromethyl groups () may necessitate formulation adjustments for clinical use .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Construction : Begin with the formation of the piperidine-pyrimidine core via nucleophilic substitution between 5-fluoropyrimidin-2-ol and a piperidinyl derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Sulfonamide Linkage : Introduce the methanesulfonamide group using N-methylmethanesulfonamide and a coupling agent (e.g., HATU or EDCI) in anhydrous dichloromethane .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize temperature and solvent polarity to avoid side products (e.g., over-alkylation) .
Q. How can researchers characterize the compound’s structural integrity and purity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry of the fluoropyrimidine and piperidine moieties (¹H/¹³C NMR, focusing on splitting patterns for fluorine coupling) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~428.12 Da) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .
Q. How to design experiments to study target-binding interactions and mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
- X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding modes (resolution ≤2.0 Å) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Key Challenge : Ensure protein stability during immobilization/crystallization by using cryoprotectants (e.g., glycerol) .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and include positive/negative controls .
- Impurity Profiling : Analyze batch-to-batch variability via LC-MS to rule out side products (e.g., de-fluorinated byproducts) .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under identical conditions (pH, serum concentration) .
Q. Example Data Discrepancy :
| Study | IC₅₀ (nM) | Notes |
|---|---|---|
| A | 120 ± 15 | Used 10% FBS in assay media |
| B | 45 ± 8 | Serum-free conditions |
Q. What computational strategies predict pharmacokinetic properties and toxicity?
Methodological Answer:
- QSAR Models : Use tools like Schrödinger’s QikProp to predict LogP (estimated ~2.1), solubility (<10 µM), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .
- Toxicity Prediction : Apply ADMET Predictor™ to assess hepatotoxicity (e.g., mitochondrial dysfunction alerts) .
Key Limitation : Computational predictions require experimental validation (e.g., in vitro microsomal stability assays) .
Q. How to optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours; analyze degradation via HPLC .
- Plasma Stability : Test in human plasma (37°C, 1 hour) with EDTA to inhibit esterases; quantify remaining compound via LC-MS/MS .
- Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
